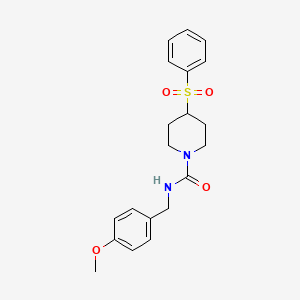

![molecular formula C21H18N2O6 B2512148 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate CAS No. 1210385-41-3](/img/structure/B2512148.png)

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate, also known as DBIBD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a therapeutic agent.

Scientific Research Applications

Antioxidant Activity

The compound has demonstrated potent antioxidant properties. It effectively suppresses oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Researchers have explored its potential in preventing cellular damage and mitigating oxidative stress-related diseases .

Hair Growth and Restoration

Studies have investigated the compound’s impact on hair follicle health. Specifically, it has been shown to promote hair growth and prevent hair loss. By modulating key signaling pathways, such as the Wnt/β-catenin pathway, it enhances hair follicle survival and regeneration .

Anti-Inflammatory Effects

“(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate” exhibits anti-inflammatory activity. It suppresses pro-inflammatory cytokines and inhibits NF-κB signaling, making it a potential candidate for treating inflammatory conditions .

Neuroprotection

In preclinical studies, the compound has shown promise in protecting neurons against oxidative stress and neurodegenerative processes. Its ability to modulate key cellular pathways may contribute to its neuroprotective effects .

Anticancer Potential

Researchers have explored the compound’s impact on cancer cells. It exhibits cytotoxic effects against certain cancer cell lines, making it a subject of interest for further investigation. Its precise mechanisms of action in cancer cells remain an active area of research .

Medicinal Chemistry and Drug Design

The unique structural features of “(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate” make it an attractive scaffold for medicinal chemistry. Scientists have modified its core structure to create novel derivatives with improved pharmacological properties. These derivatives may serve as leads for drug development in various therapeutic areas .

Mechanism of Action

Isoxazoles

Isoxazole rings are found in a variety of biologically active molecules. They are known to exhibit a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer effects .

Benzodioxins

Benzodioxin is a type of chemical compound that is part of the ether family. It is found in several biologically active molecules and can contribute to various types of biological activity .

Amides

The presence of an amide group in a molecule can contribute to its biological activity. Amides are common in a variety of drugs and biologically active compounds, and they can interact with biological systems in numerous ways .

Pharmacokinetics

Without specific information on the compound, it’s difficult to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can be influenced by many factors including the compound’s size, polarity, solubility, and stability .

properties

IUPAC Name |

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-benzamidoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O6/c24-20(12-22-21(25)14-4-2-1-3-5-14)28-13-16-11-18(29-23-16)15-6-7-17-19(10-15)27-9-8-26-17/h1-7,10-11H,8-9,12-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHDBRQDVMAFPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)

![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2512075.png)

![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)

![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)